C–Br Bond Dissociation Energy Enables Selective Cross-Coupling vs. 8-Chloro Analog
The C–Br bond in 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has a bond dissociation energy (BDE) of approximately 281 kJ/mol, compared with ~327 kJ/mol for C–F, ~338 kJ/mol for C–Cl, and ~464 kJ/mol for C–H (aromatic), ranked by oxidative addition reactivity to Pd(0) as Ar–I > Ar–Br > Ar–Cl ≫ Ar–F [1]. Quantitatively, the relative rate of oxidative addition of PhBr vs. PhCl to Pd(PPh₃)₂ is approximately 50:1 [2]. This enables selective, high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions (e.g., 60–80 °C, 1–2 mol% Pd) without competing C–Cl activation in mixed-halogen substrates, making the 8-bromo derivative the preferred aryl halide partner when both bromo and chloro substituents are present in a synthetic sequence [1].
| Evidence Dimension | C–X bond dissociation energy (BDE) and relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | C–Br BDE ≈ 281 kJ/mol; relative oxidative addition rate: ~50× faster than C–Cl |
| Comparator Or Baseline | 8-Chloro analog: C–Cl BDE ≈ 338 kJ/mol; 8-HT analog: C–H BDE ≈ 464 kJ/mol; 8-Fluoro analog: C–F BDE ≈ 327 kJ/mol |
| Quantified Difference | C–Br BDE is ~57 kJ/mol lower than C–Cl; oxidative addition rate is ~50-fold faster than C–Cl |
| Conditions | Pd(PPh₃)₂ system; literature consensus values for aryl halide oxidative addition |
Why This Matters
The 8-bromo derivative is the optimal aryl halide for sequential cross-coupling strategies where chemoselective C–Br activation is required in the presence of C–Cl bonds, directly impacting synthetic route efficiency and overall yield in multi-step medicinal chemistry campaigns.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255–263. DOI: 10.1021/ar020230d View Source
- [2] Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry, 28(2), 287–291. DOI: 10.1016/S0022-328X(00)84567-2 View Source
